(E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound featuring a benzylsulfonyl group, a benzo[d]thiazole ring, and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation, where benzylsulfonyl chloride reacts with the benzo[d]thiazole derivative in the presence of a base such as triethylamine.
Formation of the Imino Group: The imino group is formed by the condensation of the benzylsulfonyl derivative with an appropriate amine or imine precursor.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition would be crucial.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic ring in the benzo[d]thiazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzo[d]thiazole ring.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structural features suggest potential biological activity. It could be investigated for its ability to interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
Given its potential biological activity, this compound might be explored for therapeutic applications. It could serve as a lead compound in the development of new pharmaceuticals, particularly if it exhibits activity against specific diseases or conditions.
Industry
In the material science industry, the compound could be used in the design of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure might contribute to the development of advanced polymers or coatings.
Mechanism of Action
The mechanism by which (E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting their activity or modulating their function. The benzylsulfonyl group could play a role in binding to active sites, while the imino group might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-methyl 2-(2-((2-(phenylsulfonyl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate: Similar structure but with a phenylsulfonyl group instead of a benzylsulfonyl group.
(E)-methyl 2-(2-((2-(methylsulfonyl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate: Contains a methylsulfonyl group instead of a benzylsulfonyl group.
Uniqueness
The presence of the benzylsulfonyl group in (E)-methyl 2-(2-((2-(benzylsulfonyl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different sulfonyl groups.
Properties
IUPAC Name |
methyl 2-[2-(2-benzylsulfonylacetyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-14-9-15(2)20-17(10-14)23(11-19(25)28-3)21(29-20)22-18(24)13-30(26,27)12-16-7-5-4-6-8-16/h4-10H,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPZTDLOOSXCTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)CS(=O)(=O)CC3=CC=CC=C3)S2)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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